molecular formula C16H19NO2 B2938431 2-(2,2-Dimethylpropanoyl)-3-(4-ethoxyphenyl)prop-2-enenitrile CAS No. 391649-99-3

2-(2,2-Dimethylpropanoyl)-3-(4-ethoxyphenyl)prop-2-enenitrile

Cat. No. B2938431
CAS RN: 391649-99-3
M. Wt: 257.333
InChI Key: HPQGAWFRYKLTFL-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethylpropanoyl)-3-(4-ethoxyphenyl)prop-2-enenitrile, also known as 2-MEPE, is a synthetic compound used in a variety of scientific research applications. It is a derivative of prop-2-enenitrile, a compound found in several plants and animals, and is used in the synthesis of other compounds. 2-MEPE has been studied for its biochemical and physiological effects, and is used in laboratory experiments for its advantages and limitations.

Scientific Research Applications

Molecular Interactions and Crystal Packing

The study of Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate reveals interesting insights into molecular interactions within crystals. This compound utilizes rare N⋯π interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, forming unique structural motifs in its crystal packing. Such interactions contribute to our understanding of molecular assembly and crystal engineering, which are crucial for designing materials with desired properties (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).

Organophosphorus Chemistry

Research on organophosphorus compounds has shown that 2-monosubstituted 3-oxo esters, including derivatives of 2-(2,2-Dimethylpropanoyl)-3-(4-ethoxyphenyl)prop-2-enenitrile , react under specific conditions to yield various organophosphorus products. These reactions expand the toolkit for synthesizing novel organophosphorus compounds, which have applications in agriculture, medicine, and materials science (B. Pedersen, S. Lawesson, 1974).

Thermal Behavior in Lignin Model Compounds

The thermal behavior of beta-1 subunits in lignin has been studied using 1,2-diarylpropane-1,3-diol-type lignin model compounds, closely related to This compound . These studies help in understanding the decomposition pathways of lignin, a major component of biomass, which is pivotal for developing efficient biofuel production technologies (K. Kuroda, T. Ashitani, K. Fujita, T. Hattori, 2007).

properties

IUPAC Name

(2Z)-2-[(4-ethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-5-19-14-8-6-12(7-9-14)10-13(11-17)15(18)16(2,3)4/h6-10H,5H2,1-4H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQGAWFRYKLTFL-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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